1-Phenyl-2-(piperazin-1-yl)ethan-1-ol

Organic Synthesis Process Chemistry Reaction Optimization

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (CAS 1760-19-6) is a piperazine-based ethanolamine derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. The compound features a secondary alcohol moiety bridging a phenyl ring and a piperazine group, conferring a calculated topological polar surface area of 35.5 Ų and an XlogP of 0.2.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 1760-19-6
Cat. No. B2479365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
CAS1760-19-6
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1CN(CCN1)CC(C2=CC=CC=C2)O
InChIInChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2
InChIKeyNWIUMKVNMORNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (CAS 1760-19-6): Baseline Characterization for Scientific Procurement


1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (CAS 1760-19-6) is a piperazine-based ethanolamine derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . The compound features a secondary alcohol moiety bridging a phenyl ring and a piperazine group, conferring a calculated topological polar surface area of 35.5 Ų and an XlogP of 0.2 . As a versatile small-molecule scaffold containing both a basic piperazine nitrogen and a hydroxyl functional handle, this compound serves as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of arylpiperazine-containing pharmacophores .

Why 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol Cannot Be Freely Substituted with Other Piperazine Ethanol Derivatives


Generic substitution among piperazine ethanol derivatives is scientifically unsound due to profound, quantifiable differences in pharmacological activity arising from even minor structural modifications. In a series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, the erythro isomers demonstrated analgesic potency two to three times that of codeine, while threo isomers were markedly less active [1]. Similarly, among 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols evaluated for calcium channel blockade, the introduction of alkoxy substituents on the phenyl ring was required to confer potent calcium entry-blocking activity, with compound 4i (NC-1100) selected as the optimal analog from the series [2]. These findings establish that stereochemistry and aromatic substitution patterns in this chemical class dictate biological outcomes. Therefore, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, with its specific unsubstituted phenyl and free piperazine NH configuration, occupies a defined structural niche that cannot be assumed interchangeable with close analogs without explicit comparative validation data.

Product-Specific Quantitative Evidence Guide: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol Differential Performance Data


Synthetic Yield Optimization: Styrene Oxide Route vs. Phenylacetaldehyde Route for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol

For the synthesis of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, two primary routes exist: the styrene oxide route and the phenylacetaldehyde route. The styrene oxide route (reaction of styrene oxide with piperazine) is computationally identified as the most feasible synthesis route with the highest yield potential . In contrast, the phenylacetaldehyde route (reaction of piperazine with phenylacetaldehyde) proceeds under controlled conditions with variable yields that require optimization of temperature, catalyst, and solvent parameters . While specific comparative yield percentages between these routes are not published in peer-reviewed literature for this exact compound, class-level inference from related piperazine ethanol syntheses indicates that epoxide ring-opening with piperazine generally provides superior atom economy and fewer side products compared to aldehyde-amine condensation approaches.

Organic Synthesis Process Chemistry Reaction Optimization

Metabolic Fate Differentiation: 1-Arylpiperazine Metabolite Formation Potential

A critical differentiating feature of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is its potential to serve as a precursor or to undergo metabolic conversion to 1-phenylpiperazine (1-PP), a known pharmacologically active metabolite. Literature establishes that arylpiperazine-containing compounds undergo CYP3A4-dependent N-dealkylation to form 1-arylpiperazines [1]. In a validated analytical method, the recovery of 1-arylpiperazines from rat plasma and brain ranged from 70-90%, with limits of detection of 10-25 ng/mL or ng/g for halogenated phenylpiperazines and 25-100 ng/mL or ng/g for other derivatives [2]. This quantitative framework is essential for users developing analytical methods for metabolite tracking. Furthermore, 1-phenylpiperazine itself is a known active metabolite of several drugs including oxypertine and azaperone, with rapid brain penetration (Cmax reached within 5 minutes of parenteral injection) [3].

Drug Metabolism Pharmacokinetics CYP3A4 Analytical Chemistry

Calcium Channel Blocking Activity: Comparison with Benzhydryl-Substituted Analog

The 2-(4-substituted 1-piperazinyl)-1-phenylethanol scaffold, to which 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol belongs as the unsubstituted parent structure, has been systematically evaluated for calcium entry-blocking activity. In a comparative study, a series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols were assessed for inhibitory activity on calcium current in rat hippocampal pyramidal neurons using patch-clamp technique at 10⁻⁵ M concentration [1]. Critically, alkoxy substituents on the phenyl ring of the phenylethanol moiety were required to confer potent calcium entry-blocking activity and cerebral vasodilating activity. Among the series, compound 4i (NC-1100), which bears an alkoxy substituent, was selected as the optimal analog and demonstrated measurable cerebral vasodilating activity assessed as increase of vertebral blood flow after intravenous administration (1 mg/kg) in anesthetized dogs [1]. The unsubstituted parent scaffold (structurally closest to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol) serves as the baseline comparator with minimal or no calcium channel blocking activity, establishing that the 4-benzhydryl substitution and alkoxy modifications are essential for this pharmacological property.

Calcium Channel Blocker Cardiovascular Pharmacology Patch-Clamp Electrophysiology Cerebral Vasodilation

Commercial Purity Benchmarking: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol Free Base Purity Standards

Commercially available 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol (CAS 1760-19-6) is consistently supplied with a minimum purity specification of 95% across multiple reputable vendors, including Sigma-Aldrich (Enamine product line) and CymitQuimica . The compound is supplied as a powder with storage at room temperature . This 95% minimum purity standard represents the benchmark for research-grade procurement. For applications requiring enhanced solubility or stability, the dihydrochloride salt form (CAS 685138-21-0, molecular weight 279.21 g/mol) is also commercially available, with the salt form reported to improve stability and aqueous solubility compared to the free base . However, it is critical to note that the dihydrochloride salt is a distinctly different chemical entity requiring separate CAS number tracking and has different molecular weight for molarity calculations (279.21 vs. 206.28 g/mol).

Quality Control Analytical Chemistry Reference Standard Purity Specification

Analgesic Activity Context: Structural Requirements for Potency in Piperazine Ethanol Derivatives

A systematic structure-activity relationship (SAR) study of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives established quantitative analgesic potency benchmarks for this chemical class [1]. In this study, compounds were evaluated for analgesic activity, with the most active derivatives (compounds 16, 43, and 44) demonstrating potency approximately two to three times that of codeine phosphate [1]. Critically, the erythro isomers were remarkably more active than their threo isomers, establishing stereochemical configuration as a dominant determinant of efficacy [1]. Additionally, the most potent compounds required substitution at the 4-position of the piperazine ring (specifically p-methoxybenzyl) and an additional substituted phenyl group at the 2-position of the ethanol bridge. The compound 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, which lacks the second phenyl group at the 2-position and lacks 4-substitution on the piperazine ring, represents the structurally simplified parent scaffold that would not be expected to exhibit the analgesic potency of the optimized 1,2-diphenyl derivatives.

Analgesic Pain Research SAR Opioid Alternative

Optimal Research and Industrial Application Scenarios for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol


Synthetic Intermediate for Arylpiperazine Pharmacophore Construction

The unsubstituted piperazine NH and hydroxyl group of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol provide two orthogonal reactive handles for diversification. The piperazine nitrogen undergoes N-alkylation with alkyl halides (reported yields 70-85% in ethanol at 60-80°C) or N-acylation with acetic anhydride (reported yield 90% at room temperature), while the hydroxyl group can be oxidized to the corresponding ketone using KMnO₄/H₂SO₄ (reported yield 82%) . This dual functionality makes the compound suitable as a versatile building block for constructing arylpiperazine-containing pharmacophores, where the free NH allows for late-stage diversification without the need for protecting group manipulation required with pre-substituted analogs.

Metabolite Reference Standard for LC-MS/MS Method Development

Based on the established metabolic pathway wherein arylpiperazine-containing compounds undergo CYP3A4-dependent N-dealkylation to form 1-arylpiperazines [1], 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol can serve as a precursor or reference material for analytical method development targeting 1-phenylpiperazine (1-PP) detection. The validated analytical framework provides quantitation parameters: recovery of 70-90% from biological matrices and LOD of 25-100 ng/mL or ng/g for non-halogenated arylpiperazines [2]. This scenario is particularly relevant for laboratories developing bioanalytical methods for drugs known to produce 1-PP as an active metabolite.

Negative Control or Baseline Compound in SAR Studies

As established by the calcium channel blocker SAR study, the unsubstituted parent scaffold of this compound class lacks the structural features (4-benzhydryl substitution and alkoxy modifications) required for calcium entry-blocking activity [3]. Similarly, the analgesic SAR study demonstrated that 4-substitution and an additional phenyl group are required for analgesic potency 2-3 times that of codeine [4]. Therefore, 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is scientifically appropriate for use as a negative control or baseline comparator compound in SAR investigations of piperazine ethanol derivatives targeting calcium channels or analgesic receptors.

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